4-Cyano-4'-decyloxybiphenyl
Overview
Description
4-Cyano-4’-decyloxybiphenyl is a chemical compound with the molecular formula C23H29NO . It is a solid substance at 20 degrees Celsius . The compound is white to almost white in color and appears as a powder or crystal .
Molecular Structure Analysis
The compound crystallizes in the monoclinic crystal system with the unit cell parameters a = 84.108(7) Å, b = 7.159(2) Å, c = 6.922(2) Å, and β = 91.6(4)° .Physical And Chemical Properties Analysis
4-Cyano-4’-decyloxybiphenyl has a molecular weight of 335.49 g/mol . The compound has a mesomorphic range of 79.0 to 87.0 degrees Celsius .Scientific Research Applications
Photophysical and Photoconductive Properties
4-Cyano-4'-decyloxybiphenyl (10OCB) has been studied for its photophysical and photoconductive properties. A derivative, 4-Cyano-4′-(1-(N-carbazolyl)-n-octyloxy)biphenyl (8OCBCz), showed intermolecular exciplex fluorescence and transient photocurrent signals in both positive and negative charge carriers. This derivative, when mixed with 10OCB, exhibited smectic A and nematic mesophases with potential applications in electronic and photonic devices due to its ionic and electronic conduction properties (Fukuma et al., 2007).
Mesophase Properties
The mesophase properties of 4-Cyano-4'-decyloxybiphenyl have been a subject of interest. Studies have shown that compounds like 4-Cyano-4′-octylbiphenyl form stable smectic phases, which are not miscible with any recognized type of smectic phase, suggesting the potential discovery of new types of mesophases (Gray & Lydon, 1974).
Excimer Formation in Mesophases
In another study, a pyrenyl derivative of 4-Cyano-4'-decyloxybiphenyl was synthesized, demonstrating anomalous excimer formation in its smectic mesophase. This research contributes to the understanding of molecular interactions in liquid crystals, which is crucial for the development of advanced liquid crystal displays and other optical materials (Kuwamura et al., 2008).
Structure and Flexibility Comparison
A comparative study of 4-Methoxy-4′-cyanobiphenyl and its derivatives, including 4-Cyano-4'-decyloxybiphenyl, focused on their structure, flexibility, and mesogenic properties. These findings are significant in understanding the molecular basis of liquid crystalline behavior, which has implications in the design of liquid crystal materials (Emsley et al., 1994).
Crystallographic Studies
Crystallographic analysis of 4-Cyano-4'-decyloxybiphenyl has been performed to understand its molecular structure in detail. Such studies are vital for the development of materials with specific optical and electronic properties (Rajnikant et al., 2002).
Safety And Hazards
4-Cyano-4’-decyloxybiphenyl is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
4-(4-decoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17H,2-9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYXELFOIWRYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072057 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-decyloxybiphenyl | |
CAS RN |
70247-25-5 | |
Record name | 4′-(Decyloxy)[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70247-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(decyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(decyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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